molecular formula C11H16O B8309976 2,5,5-Trimethylocta-1,6,7-trien-4-one

2,5,5-Trimethylocta-1,6,7-trien-4-one

Cat. No.: B8309976
M. Wt: 164.24 g/mol
InChI Key: IREGLMVZRJCGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,5-Trimethylocta-1,6,7-trien-4-one is a cyclic monoterpenoid ketone characterized by a triene backbone with methyl substituents at positions 2, 5, and 3. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol (calculated). The compound features conjugated and isolated double bonds at positions 1, 6, and 7, which may influence its stability, reactivity, and spectroscopic properties.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-6-7-11(4,5)10(12)8-9(2)3/h7H,1-2,8H2,3-5H3

InChI Key

IREGLMVZRJCGIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=O)C(C)(C)C=C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The most closely related compound to 2,5,5-Trimethylocta-1,6,7-trien-4-one is (E)-2,6-Dimethylocta-2,5,7-trien-4-one (synonyms: trans-Ocimenone, trans-Tagetenone). Key structural differences include:

  • Methyl substitution : The target compound has three methyl groups (positions 2, 5, 5) compared to two methyl groups (positions 2, 6) in the analog.
  • Double bond positions : The target compound’s double bonds are at 1, 6, and 7, whereas the analog has conjugated double bonds at 2, 5, and 7.
  • Stereochemistry : The (E)-configuration in the analog ensures trans-arrangement of substituents, while the target compound’s stereochemistry is undefined in available literature.

Thermodynamic Properties

The gas-phase heat capacity (Cp,gas) of (E)-2,6-Dimethylocta-2,5,7-trien-4-one, calculated using the Joback method, ranges from 290.46 J/mol·K at 486.83 K to 360.87 J/mol·K at 686.94 K . These values reflect its molecular flexibility and energy distribution. However, experimental or computational data for the target compound remain unavailable.

Chromatographic Behavior

(E)-2,6-Dimethylocta-2,5,7-trien-4-one exhibits retention indices (RI) of 1280–1310 on non-polar columns (e.g., DB-5) and 1350–1380 on polar columns (e.g., HP-INNOWax), depending on the active phase . The target compound’s isolated double bonds and bulkier substituents would likely reduce volatility, leading to higher retention indices compared to its analog.

Stability and Reactivity

  • Conjugation effects: The conjugated triene system in (E)-2,6-Dimethylocta-2,5,7-trien-4-one enhances resonance stabilization, making it less prone to oxidation than the target compound’s non-conjugated system.
  • Steric effects : The 2,5,5-trimethyl arrangement in the target compound may hinder nucleophilic attacks at the ketone group, altering its reactivity in synthesis or degradation pathways.

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